molecular formula C19H12FN3O2 B3071466 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-00-4

1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3071466
CAS No.: 1011397-00-4
M. Wt: 333.3 g/mol
InChI Key: PEJHLFPSRYAOOZ-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 2-fluorophenyl group and at the 6-position with a phenyl ring.

Properties

IUPAC Name

1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2/c20-15-8-4-5-9-17(15)23-18-14(11-21-23)13(19(24)25)10-16(22-18)12-6-2-1-3-7-12/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJHLFPSRYAOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Specifically, 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .

Mechanism of Action
The compound's mechanism of action may involve the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. Further research is needed to elucidate these pathways and confirm its pharmacological targets .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions: Utilizing various reagents to promote the formation of the pyrazolo core.
  • Functionalization Strategies: Introducing the carboxylic acid group through oxidation or hydrolysis reactions .

Material Science

Applications in Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. The ability to tune its electronic structure through substitution patterns makes it a candidate for enhancing charge transport in organic light-emitting diodes (OLEDs) and solar cells .

Polymer Composites
Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced materials used in electronics and coatings .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited potent activity against breast cancer cell lines. The study highlighted the importance of structural modifications, such as the introduction of fluorine substituents, which enhanced cytotoxicity .

Case Study 2: Organic Electronics

A collaborative research project between several universities explored the use of pyrazolo[3,4-b]pyridine derivatives in organic photovoltaic devices. The findings indicated that devices incorporating these compounds showed improved efficiency compared to traditional materials due to enhanced charge mobility .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the pyrazolo[3,4-b]pyridine core can provide a rigid scaffold for interaction with target molecules .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences molecular weight, hydrophobicity, and biological activity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent (6-position) CAS Number Purity Notes References
1-(2-Fluorophenyl)-6-(thiophen-2-yl)-... C₁₇H₁₀FN₃O₂S 339.35 Thiophen-2-yl 1011398-29-0 95% Discontinued product
1-(2-Fluorophenyl)-6-(4-methylphenyl)-... C₂₀H₁₄FN₃O₂ 347.35 4-Methylphenyl 1011399-69-1 95% Enhanced lipophilicity
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-... C₁₉H₁₁ClFN₃O₂ 367.76 4-Chlorophenyl 1011397-66-2 N/A Higher molecular weight
1-(2-Fluorophenyl)-6-(3-nitrophenyl)-... C₁₉H₁₁FN₄O₄ 378.31 3-Nitrophenyl 1011398-41-6 N/A Electron-withdrawing group
1-(2-Fluorophenyl)-6-isopropyl-... C₁₉H₁₆FN₃O₂ 345.35 Isopropyl 1018127-29-1 N/A Aliphatic substituent

Key Findings :

  • 4-Chlorophenyl analog : Increased molecular weight (367.76 g/mol) and density (1.52 g/cm³) suggest enhanced crystallinity .
  • 3-Nitrophenyl analog : The nitro group introduces polarity and electron-withdrawing effects, which may alter binding affinity .

Substituent Variations at the 1-Position

Modifications at the 1-position impact steric bulk and electronic properties:

Compound Name Molecular Formula Molecular Weight Substituent (1-position) CAS Number Notes References
1-[(3-Fluorophenyl)methyl]-6-phenyl-... C₂₀H₁₄FN₃O₂ 355.34 3-Fluorophenylmethyl 867329-86-0 Increased steric bulk
1-(Furan-2-ylmethyl)-6-phenyl-... C₁₈H₁₃N₃O₃ 319.31 Furan-2-ylmethyl 929974-37-8 Oxygen-rich heterocycle

Key Findings :

  • Furan-2-ylmethyl analog: The furan group introduces oxygen atoms, improving solubility and hydrogen-bonding capacity.
  • 3-Fluorophenylmethyl analog : The methylene linker adds flexibility, which may enhance conformational adaptability in binding pockets .

Carboxylic Acid Derivatives and Bioisosteres

The 4-carboxylic acid group is critical for interactions with biological targets. Notable derivatives include:

Compound Name Molecular Formula Molecular Weight Modification CAS Number Notes References
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-... C₂₁H₁₆FN₃O₃ 377.37 Methyl ester N/A Ester prodrug potential
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-... C₁₇H₁₃ClFN₃O₂ 345.76 Chloro and methyl 1011397-20-8 Halogen enhances stability

Key Findings :

  • Methyl ester analog : The ester group masks the carboxylic acid, improving membrane permeability for prodrug applications .
  • Chloro and methyl substituents : These modifications increase steric hindrance and metabolic stability, as seen in CAS 1011397-20-8 .

Biological Activity

1-(2-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses its chemical properties, synthesis, and various biological activities based on recent research findings.

  • Molecular Formula : C20H14FN3O2
  • Molecular Weight : 347.34 g/mol
  • CAS Number : 1011399-61-3

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal chemistry.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step processes including cyclization reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring various substituents to improve biological activity.

Anticancer Activity

This compound has shown significant anticancer properties through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit potent inhibition against CDK2 and CDK9. For example, related compounds have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, suggesting a strong potential for cancer therapy applications .
  • Cell Proliferation Inhibition : Studies on human tumor cell lines such as HeLa and HCT116 have shown that these compounds can effectively inhibit cellular proliferation, indicating their potential use as anticancer agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated:

  • COX Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine can inhibit COX enzymes, which are crucial in the inflammatory pathway. The IC50 values reported for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of fluorine in the phenyl ring enhances lipophilicity and potentially increases binding affinity to biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various assays:

  • In Vitro Studies : In vitro assays demonstrated that modifications to the pyrazolo[3,4-b]pyridine scaffold could lead to enhanced selectivity and potency against specific cancer cell lines.
  • Pharmacokinetic Studies : Research has also focused on improving the pharmacokinetic profiles of related compounds by modifying substituents to reduce metabolic degradation while maintaining efficacy .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50 ValuesReferences
AnticancerCDK2 Inhibition0.36 µM
CDK9 Inhibition1.8 µM
Anti-inflammatoryCOX Enzyme InhibitionComparable to celecoxib (IC50 = 0.04 µmol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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